Darexaban

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

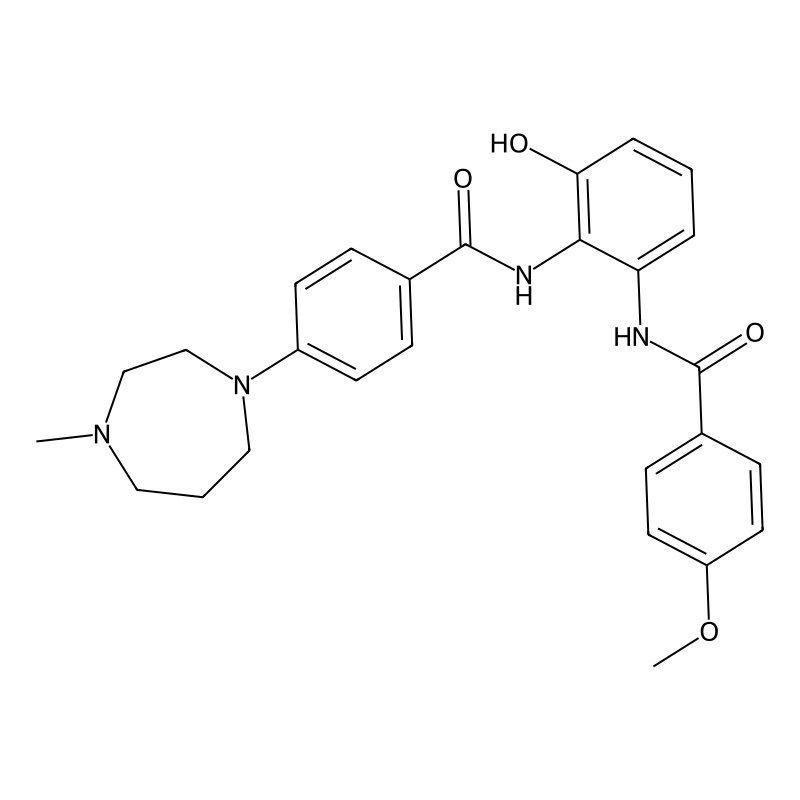

Darexaban, also known as YM150, is a synthetic small molecule developed by Astellas Pharma as a direct inhibitor of factor Xa, a crucial component in the blood coagulation cascade. Its chemical formula is C27H30N4O4, and it has an average molecular weight of approximately 474.56 g/mol. Darexaban was primarily investigated for its potential use as an anticoagulant and antithrombotic agent to prevent venous thromboembolism following major orthopedic surgeries, as well as for managing patients with atrial fibrillation and acute coronary syndrome .

The chemical structure of darexaban features a complex arrangement that includes a benzamide moiety and a diazepane ring, contributing to its unique pharmacological properties. The synthesis of darexaban involves several steps, including the formation of key intermediates through reactions such as acylation and cyclization .

Darexaban's primary mechanism of action involves the selective inhibition of factor Xa, thereby disrupting the conversion of prothrombin to thrombin, which is essential for fibrin clot formation. By inhibiting this pathway, darexaban reduces thrombus formation in a dose-dependent manner. This action is particularly beneficial in conditions associated with increased thrombotic risk, such as atrial fibrillation and after orthopedic surgeries .

The synthesis of darexaban involves multiple steps:

- Formation of Key Intermediates: The synthesis begins with the preparation of substituted benzamides and diazepanes.

- Acylation: Key intermediates undergo acylation reactions to introduce the necessary functional groups.

- Cyclization: Cyclization reactions are employed to form the diazepane ring.

- Purification: The final product is purified using techniques such as chromatography.

A detailed synthetic route can be described through specific reaction conditions and reagents used at each step, ensuring high yield and purity of the final compound .

Darexaban was primarily researched for its applications in:

- Anticoagulation Therapy: To prevent venous thromboembolism after major orthopedic surgeries.

- Management of Atrial Fibrillation: Reducing the risk of stroke by preventing blood clot formation.

- Acute Coronary Syndrome: Investigated for potential benefits in preventing recurrent ischemic events.

Despite its promising applications, development was discontinued in 2011 due to safety concerns regarding bleeding risks when used alongside other antiplatelet therapies .

Darexaban exhibits various drug interactions that can influence its efficacy and safety profile:

- Increased Bleeding Risk: Co-administration with other anticoagulants or antiplatelet agents like acenocoumarol and acetylsalicylic acid can heighten bleeding risks.

- Minimal Food Interaction: It shows minimal interaction with food, allowing flexible dosing without dietary restrictions .

- Metabolism Considerations: It is predominantly metabolized via glucuronidation, indicating that inhibitors or inducers of this pathway could alter its pharmacokinetics .

Darexaban belongs to a class of direct factor Xa inhibitors that includes several other compounds. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Rivaroxaban | C19H18ClN3O5S | First oral direct factor Xa inhibitor; widely used. |

| Apixaban | C25H28N2O3S | Highly selective; lower bleeding risk compared to others. |

| Edoxaban | C23H30N2O4S | Approved for stroke prevention; less frequent dosing. |

| Betrixaban | C20H25N3O5S | Unique for its once-daily dosing regimen. |

Darexaban's uniqueness lies in its specific structural features and pharmacokinetic profile, particularly its rapid metabolism to an active glucuronide metabolite which contributes significantly to its anticoagulant effects .

The retrosynthetic analysis of darexaban (N-[2-hydroxy-6-[(4-methoxybenzoyl)amino]phenyl]-4-(4-methyl-1,4-diazepan-1-yl)benzamide) requires strategic deconstruction of its molecular architecture. Darexaban possesses a molecular formula of C27H30N4O4 with a molecular weight of 474.56 g/mol [1] [2]. The core scaffold consists of three primary structural elements: a substituted benzamide framework, a hydroxylated biphenyl amide linkage, and a seven-membered 1,4-diazepane ring system [1] [2] [3].

The retrosynthetic disconnection reveals three major synthetic intermediates. The primary disconnection occurs at the benzamide bonds, identifying the 4-(4-methyl-1,4-diazepan-1-yl)benzoic acid as a key intermediate. This approach follows established retrosynthetic principles where amide bond formation represents the final convergent step [4]. The second disconnection involves the formation of the substituted aniline intermediate, specifically 2-amino-6-[(4-methoxybenzoyl)amino]phenol, which serves as the nucleophilic coupling partner [5] [4].

The strategic analysis indicates that the 1,4-diazepane ring system represents the most challenging structural element requiring specialized synthetic methodology. Traditional approaches to seven-membered nitrogen heterocycles often employ ring-closing metathesis or cyclization of linear precursors [6] [7]. The presence of the 4-methyl substituent on the diazepane ring necessitates regio- and stereoselective synthetic strategies to ensure proper substitution patterns [8] [9].

Key Intermediate Synthesis: Benzamide Derivatives

The synthesis of benzamide derivatives represents a critical component in the darexaban synthetic pathway. The primary benzamide intermediate, 4-(4-methyl-1,4-diazepan-1-yl)benzoic acid, requires careful construction to maintain the integrity of the seven-membered ring system while introducing the benzoic acid functionality [5] [10].

The synthesis typically commences with the preparation of 4-bromobenzoic acid derivatives, which serve as versatile electrophilic partners for subsequent palladium-catalyzed coupling reactions. The introduction of the 1,4-diazepane ring system occurs through nucleophilic aromatic substitution or transition metal-catalyzed amination reactions [10] [9]. The choice of reaction conditions significantly influences both yield and selectivity, with palladium-based catalytic systems demonstrating superior performance in forming carbon-nitrogen bonds adjacent to electron-withdrawing groups [8] [11].

Process optimization studies indicate that the use of phosphine ligands, particularly bulky alkylphosphines such as tri-tert-butylphosphine, enhances the efficiency of the amination reaction. The reaction proceeds through oxidative addition of the aryl halide to palladium(0), followed by coordination of the diazepane nucleophile and subsequent reductive elimination to form the desired carbon-nitrogen bond [9] [11]. Temperature control remains critical, with optimal reaction temperatures ranging from 80-110°C depending on the specific substrate and ligand system employed [8] [9].

The synthesis of the complementary benzamide intermediate, derived from 4-methoxybenzoic acid, follows established protocols for amide bond formation. The use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) facilitates efficient amide bond formation under mild conditions [5] [12]. Alternative approaches employing acid chloride intermediates provide enhanced reactivity but require careful handling due to their increased reactivity and moisture sensitivity [13] [12].

Advanced synthetic strategies incorporate protecting group chemistry to prevent unwanted side reactions during the multi-step synthesis. The phenolic hydroxyl group in the target molecule necessitates selective protection during certain synthetic transformations, with benzyl ethers or silyl ethers serving as suitable protecting groups [5] [13] [12].

Catalytic Systems for Diazaepane Ring Formation

The formation of seven-membered 1,4-diazepane rings presents unique synthetic challenges due to the inherent ring strain and entropic penalties associated with cyclization reactions. Catalytic systems for diazepane ring formation have evolved significantly, with transition metal catalysis emerging as the preferred methodology for constructing these heterocyclic frameworks [9] [11] [6].

Palladium-catalyzed approaches represent the most versatile strategy for diazepane ring construction. The Buchwald-Hartwig amination reaction, employing palladium(0) complexes with appropriate phosphine ligands, enables efficient intramolecular cyclization of linear precursors containing suitable leaving groups [8] [9] [11]. The choice of ligand significantly influences reaction outcomes, with bidentate phosphines such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) providing enhanced selectivity for seven-membered ring formation [8] [11].

The mechanism of palladium-catalyzed diazepane formation involves initial oxidative addition of the palladium catalyst to the aryl halide substrate, followed by coordination of the amine nucleophile. The subsequent intramolecular cyclization occurs through reductive elimination, regenerating the palladium(0) catalyst and forming the desired seven-membered ring [9] [11]. Process optimization studies demonstrate that the addition of base, typically potassium carbonate or cesium carbonate, facilitates deprotonation of the amine nucleophile and enhances reaction efficiency [8] [9].

Alternative catalytic approaches employ copper-based systems for diazepane ring formation. Copper(I) iodide, in combination with diamine ligands such as N,N'-dimethylethylenediamine, catalyzes the intramolecular cyclization of appropriately functionalized precursors [9] [14]. These copper-catalyzed reactions typically proceed under milder conditions compared to palladium systems but may exhibit reduced substrate scope and functional group tolerance [9] [14].

Ring-closing metathesis (RCM) represents another powerful approach for diazepane synthesis, particularly for substrates containing terminal alkenes. Ruthenium carbene catalysts, such as Grubbs' second-generation catalyst, facilitate the formation of seven-membered rings through olefin metathesis [6] [7]. This methodology provides access to unsaturated diazepine intermediates that can be subsequently reduced to the corresponding saturated diazepanes [6] [7].

The optimization of reaction conditions for diazepane ring formation requires careful consideration of multiple parameters including temperature, solvent, catalyst loading, and reaction time. High-dilution conditions often prove beneficial for intramolecular cyclization reactions, minimizing competing intermolecular processes that lead to oligomeric products [6] [7] [15].

Deuterated Analog Synthesis (Darexaban-d3)

The synthesis of deuterated pharmaceutical analogs has gained significant importance in drug development due to their potential advantages in pharmacokinetic properties and metabolic stability. Darexaban-d3 represents a specifically deuterated version of darexaban designed to investigate isotope effects on drug metabolism and efficacy [16] [17].

Strategic deuterium incorporation in darexaban-d3 typically targets the methyl group on the diazepane ring, replacing the three hydrogen atoms with deuterium atoms. This selective deuteration requires specialized synthetic methodologies that ensure high isotopic purity while maintaining the overall molecular architecture [16] [17]. The preparation of deuterated precursors represents the initial step in this synthetic approach, with deuterated methylating agents serving as key reagents [16] [17].

Electrochemical deuteration methods have emerged as environmentally benign alternatives to traditional deuteration techniques. These methods employ proton-conducting membranes and electrochemical processes to introduce deuterium atoms under mild conditions [16]. The process involves the oxidation of deuterium oxide (D2O) at the anode, generating deuterium ions that migrate through the proton-conducting membrane and react with the target substrate at the cathode [16]. This approach offers several advantages including ambient temperature and pressure conditions, high deuterium incorporation rates (80-99%), and minimal waste generation [16].

Alternative synthetic strategies for deuterated analog preparation employ deuterated reagents in key synthetic steps. The use of deuterated methyl iodide (CD3I) in alkylation reactions provides direct access to deuterated methyl groups on nitrogen atoms [17]. This approach requires careful optimization of reaction conditions to ensure complete deuterium retention and prevent hydrogen-deuterium exchange under basic conditions [17].

The purification and characterization of deuterated analogs necessitates specialized analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy, particularly deuterium NMR, provides definitive confirmation of isotopic incorporation and distribution [17]. Mass spectrometry offers complementary information regarding the overall isotopic composition and purity of the deuterated product [17].

Quality control considerations for deuterated pharmaceuticals include isotopic purity assessment, which typically requires >98% deuterium incorporation at the target sites. Molecular rotational resonance (MRR) spectroscopy represents an advanced analytical technique capable of distinguishing between different isotopomers and isotopologues based on their unique moments of inertia [17]. This technique provides unprecedented sensitivity for detecting trace amounts of non-deuterated impurities in deuterated pharmaceutical preparations [17].

Green Chemistry Approaches in Large-Scale Production

The implementation of green chemistry principles in the large-scale production of darexaban represents a critical aspect of sustainable pharmaceutical manufacturing. These approaches focus on minimizing environmental impact while maintaining process efficiency and product quality [18] [19] [20] [21].

Solvent selection represents a primary consideration in green chemistry optimization. Traditional organic solvents such as dichloromethane and tetrahydrofuran pose environmental and safety concerns due to their volatility, toxicity, and non-renewable nature [18] [19] [21]. Alternative green solvents, including water, ethanol, and ionic liquids, offer improved environmental profiles while maintaining sufficient solubility for pharmaceutical intermediates [18] [19] [20].

The development of continuous flow processes represents a significant advancement in green pharmaceutical manufacturing. Continuous flow synthesis enables precise control of reaction parameters, reduces waste generation, and improves energy efficiency compared to traditional batch processes [18] [19] [22]. The implementation of continuous flow technology for darexaban synthesis requires careful optimization of residence times, temperature profiles, and mixing efficiency to ensure consistent product quality [18] [19] [22].

Process intensification strategies focus on maximizing the efficiency of individual synthetic transformations. The use of microwave-assisted synthesis enables rapid heating and improved reaction rates, reducing overall processing times and energy consumption [18] [19] [21]. Ultrasonic irradiation represents another process intensification technique that can enhance mass transfer and reaction rates through cavitation effects [18] [19] [21].

Catalyst development and optimization play crucial roles in green chemistry implementation. The development of recyclable catalysts, including supported palladium systems and immobilized organocatalysts, enables catalyst recovery and reuse, reducing waste generation and process costs [18] [19] [20]. Biocatalytic approaches, employing enzymes for specific synthetic transformations, offer high selectivity and mild reaction conditions while generating minimal waste [18] [19] [20].

Waste minimization strategies encompass both reaction design and downstream processing optimization. Atom economy considerations guide the selection of synthetic routes that maximize the incorporation of starting materials into the final product while minimizing byproduct formation [18] [19] [21]. The implementation of in-process recycling systems enables the recovery and reuse of solvents, reagents, and intermediates, significantly reducing overall waste generation [18] [19] [22].

Process analytical technology (PAT) implementation enables real-time monitoring and control of critical process parameters, ensuring consistent product quality while minimizing waste from off-specification batches [22] [23] [24]. Advanced analytical techniques, including near-infrared spectroscopy and multivariate data analysis, provide rapid feedback on process performance and enable proactive optimization [22] [23] [24].

Life cycle assessment (LCA) methodologies provide comprehensive evaluation of environmental impacts associated with darexaban production. These assessments consider factors including raw material extraction, manufacturing processes, waste disposal, and transportation requirements [18] [19] [20]. The results of LCA studies guide decision-making regarding process optimization and technology selection to minimize overall environmental impact [18] [19] [20].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

2: Eriksson BI, Agnelli G, Gallus AS, Lassen MR, Prins MH, Renfurm RW, Kashiwa M, Turpie AG. Darexaban (YM150) versus enoxaparin for the prevention of venous thromboembolism after total hip arthroplasty: a randomised phase IIb dose confirmation study (ONYX-3). Thromb Haemost. 2014 Feb;111(2):213-25. doi: 10.1160/TH13-04-0296. Epub 2013 Oct 17. PubMed PMID: 24136153.

3: Kadokura T, Kashiwa M, Groenendaal D, Heeringa M, Mol R, Verheggen F, Garcia-Hernandez A, Onkels H. Clinical pharmacokinetics, pharmacodynamics, safety and tolerability of darexaban, an oral direct factor Xa inhibitor, in healthy Caucasian and Japanese subjects. Biopharm Drug Dispos. 2013 Nov;34(8):431-41. doi: 10.1002/bdd.1858. Epub 2013 Sep 20. PubMed PMID: 23929659.

4: Kadokura T, Groenendaal D, Heeringa M, Mol R, Verheggen F, Garcia-Hernandez A, Onkels H. Darexaban (YM150), an oral direct factor Xa inhibitor, has no effect on the pharmacokinetics of digoxin. Eur J Drug Metab Pharmacokinet. 2014 Mar;39(1):1-9. doi: 10.1007/s13318-013-0141-1. Epub 2013 Jun 11. PubMed PMID: 23754514.

5: Kaku S, Suzuki M, Saitoh M, Funatsu T, Uemura T, Suzuki K, Iwatsuki Y, Kawasaki T. Darexaban: anticoagulant effects in mice and human plasma in vitro, antithrombotic effects in thrombosis and bleeding models in mice and effects of anti-inhibitor coagulant complex and recombinant factor VIIa. Thromb Res. 2013 May;131(5):450-6. doi: 10.1016/j.thromres.2013.03.016. Epub 2013 Apr 13. PubMed PMID: 23591155.

6: Kadokura T, Taniuchi Y, Inoue H, Saito M, Iwahana M, Yamada S, Urae A, Nakamura M. Effect of food on the pharmacokinetics of darexaban, an oral direct factor Xa inhibitor, in healthy Japanese subjects. Int J Clin Pharmacol Ther. 2013 Mar;51(3):200-6. doi: 10.5414/CP201804. PubMed PMID: 23211396.

7: Kaku S, Uemura T, Saitoh M, Suzuki K, Iwatsuki Y, Funatsu T, Kawasaki T. Antithrombotic and anticoagulant effects of direct factor Xa inhibitor darexaban in rat and rabbit models of venous thrombosis. Eur J Pharmacol. 2013 Jan 15;699(1-3):40-7. doi: 10.1016/j.ejphar.2012.11.026. Epub 2012 Nov 29. PubMed PMID: 23200896.

8: Hashimoto T, Suzuki K, Kihara Y, Iwatsubo T, Miyashita A, Heeringa M, Onkels H, Groenendaal D, Verheggen F, van Marle S, Usui T. Absorption, metabolism and excretion of darexaban (YM150), a new direct factor Xa inhibitor in humans. Xenobiotica. 2013 Jun;43(6):534-47. doi: 10.3109/00498254.2012.738045. Epub 2012 Nov 20. PubMed PMID: 23167531.

9: Fuji T, Nakamura M, Takeuchi M. Darexaban for the prevention of venous thromboembolism in Asian patients undergoing orthopedic surgery: results from 2 randomized, placebo-controlled, double-blind studies. Clin Appl Thromb Hemost. 2014 Mar;20(2):199-211. doi: 10.1177/1076029612457810. Epub 2012 Sep 4. PubMed PMID: 22952213.

10: Sakon M, Nakamura M. Darexaban (YM150) prevents venous thromboembolism in Japanese patients undergoing major abdominal surgery: Phase III randomized, mechanical prophylaxis-controlled, open-label study. Thromb Res. 2012 Sep;130(3):e52-9. doi: 10.1016/j.thromres.2012.06.009. Epub 2012 Jul 2. PubMed PMID: 22762942.

11: Groenendaal D, Strabach G, Garcia-Hernandez A, Kadokura T, Heeringa M, Mol R, Eltink C, Onkels H. The pharmacokinetics of darexaban are not affected to a clinically relevant degree by rifampicin, a strong inducer of P-glycoprotein and CYP3A4. Br J Clin Pharmacol. 2013 Feb;75(2):440-9. doi: 10.1111/j.1365-2125.2012.04346.x. PubMed PMID: 22642721; PubMed Central PMCID: PMC3579259.

12: Apostolakis S, Lip GY. Novel oral anticoagulants: focus on the direct factor Xa inhibitor darexaban. Expert Opin Investig Drugs. 2012 Jul;21(7):1057-64. doi: 10.1517/13543784.2012.689286. Epub 2012 May 23. Review. PubMed PMID: 22616561.

13: Shiraga T, Yajima K, Teragaki T, Suzuki K, Hashimoto T, Iwatsubo T, Miyashita A, Usui T. Identification of enzymes responsible for the N-oxidation of darexaban glucuronide, the pharmacologically active metabolite of darexaban, and the glucuronidation of darexaban N-oxides in human liver microsomes. Biol Pharm Bull. 2012;35(3):413-21. PubMed PMID: 22382330.

14: Funatsu T, Iwatsuki Y, Kaku S. Darexaban has high sensitivity in the prothrombin time clotting test. J Thromb Haemost. 2012 Apr;10(4):703-5. doi: 10.1111/j.1538-7836.2012.04655.x. PubMed PMID: 22329675.

15: Iwatsuki Y, Sato T, Moritani Y, Shigenaga T, Suzuki M, Kawasaki T, Funatsu T, Kaku S. Biochemical and pharmacological profile of darexaban, an oral direct factor Xa inhibitor. Eur J Pharmacol. 2011 Dec 30;673(1-3):49-55. doi: 10.1016/j.ejphar.2011.10.009. Epub 2011 Oct 21. PubMed PMID: 22040919.

16: Shiraga T, Yajima K, Suzuki K, Suzuki K, Hashimoto T, Iwatsubo T, Miyashita A, Usui T. Identification of UDP-glucuronosyltransferases responsible for the glucuronidation of darexaban, an oral factor Xa inhibitor, in human liver and intestine. Drug Metab Dispos. 2012 Feb;40(2):276-82. doi: 10.1124/dmd.111.042614. Epub 2011 Oct 26. PubMed PMID: 22031623.

17: Hirayama F, Koshio H, Ishihara T, Hachiya S, Sugasawa K, Koga Y, Seki N, Shiraki R, Shigenaga T, Iwatsuki Y, Moritani Y, Mori K, Kadokura T, Kawasaki T, Matsumoto Y, Sakamoto S, Tsukamoto S. Discovery of N-[2-hydroxy-6-(4-methoxybenzamido)phenyl]-4- (4-methyl-1,4-diazepan-1-yl)benzamide (darexaban, YM150) as a potent and orally available factor Xa inhibitor. J Med Chem. 2011 Dec 8;54(23):8051-65. doi: 10.1021/jm200868m. Epub 2011 Nov 11. PubMed PMID: 21995444.

18: Kristensen SD. On the cutting edge of acute coronary syndromes: adding oral factor Xa-inhibition with darexaban to dual antiplatelet therapy: the RUBY-1 trial. Eur Heart J. 2011 Oct;32(20):2486-8. doi: 10.1093/eurheartj/ehr314. Epub 2011 Aug 30. PubMed PMID: 21878435.

19: Steg PG, Mehta SR, Jukema JW, Lip GY, Gibson CM, Kovar F, Kala P, Garcia-Hernandez A, Renfurm RW, Granger CB; RUBY-1 Investigators. RUBY-1: a randomized, double-blind, placebo-controlled trial of the safety and tolerability of the novel oral factor Xa inhibitor darexaban (YM150) following acute coronary syndrome. Eur Heart J. 2011 Oct;32(20):2541-54. doi: 10.1093/eurheartj/ehr334. Epub 2011 Aug 30. PubMed PMID: 21878434; PubMed Central PMCID: PMC3295208.